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Compound of Interest

Compound Name:
Ethanone,1-(4-bromophenyl)-2-

phenoxy-

Cat. No.: B8260844 Get Quote

Executive Summary
Ethanone, 1-(4-bromophenyl)-2-phenoxy- (CAS: 36372-16-4), also known as

-phenoxy-4'-bromoacetophenone, serves as a high-value "bifunctional pivot" in heterocyclic
chemistry. Unlike simple phenacyl bromides, this intermediate allows for the rapid construction
of 3-arylbenzofurans—a privileged scaffold in drug discovery (e.g., anti-arrhythmic and anti-
tumor agents).

This guide details the strategic use of this intermediate, focusing on its unique ability to

undergo acid-mediated cyclodehydration to form the benzofuran core while retaining a 4-bromo

handle for late-stage diversification via palladium-catalyzed cross-coupling.
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Property Specification

IUPAC Name 2-phenoxy-1-(4-bromophenyl)ethanone

Molecular Formula

C

H

BrO

Molecular Weight 291.14 g/mol

Key Functionality

1.[1][2] Phenoxy-Ketone Linkage: Pre-installed

for intramolecular cyclization.2. Aryl Bromide:

Orthogonal reactivity for Suzuki/Buchwald

coupling.

Stability
Stable solid; store away from light to prevent

benzylic radical degradation.

The "Bifunctional Pivot" Concept
Most synthetic routes to benzofurans require harsh transition-metal catalysis (e.g., Sonogashira

coupling/cyclization). Using 1-(4-bromophenyl)-2-phenoxyethanone allows for a metal-free

cyclization first, reserving the expensive metal catalyst for the subsequent diversity step.

Reaction Pathways & Logic
The following decision tree illustrates the divergent utility of the intermediate. The Primary

Pathway (A) is the focus of this protocol due to its high atom economy and medicinal

relevance.
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Figure 1: Strategic divergence. Pathway A yields the benzofuran scaffold while preserving the

bromide for downstream library generation.

Detailed Protocol: Synthesis of 3-(4-
Bromophenyl)benzofuran
This protocol utilizes Eaton’s Reagent (7.7 wt% P

O

in methanesulfonic acid). It is superior to Polyphosphoric Acid (PPA) due to lower viscosity,
easier workup, and milder reaction temperatures.

Materials
Precursor: 1-(4-bromophenyl)-2-phenoxyethanone (1.0 equiv)

Reagent: Eaton’s Reagent (3-5 mL per mmol of substrate)

Quench: Ice-water mixture

Solvent: Dichloromethane (DCM) for extraction

Step-by-Step Methodology
Setup: Charge a dry round-bottom flask with 1-(4-bromophenyl)-2-phenoxyethanone (e.g.,

291 mg, 1.0 mmol).

Addition: Add Eaton’s Reagent (3.0 mL) directly to the solid. Note: No additional solvent is

required.

Reaction: Stir the viscous mixture at 40–50 °C for 2–4 hours.

Monitoring: Monitor by TLC (Hexane/EtOAc 9:1). The starting material (ketone) is more

polar than the product (benzofuran). Look for the disappearance of the ketone spot.
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Quench: Cool the mixture to room temperature and slowly pour it into 50 mL of crushed

ice/water with vigorous stirring. The product typically precipitates as a solid.

Workup:

Extract the aqueous suspension with DCM (

mL).

Wash combined organics with sat.[3] NaHCO

(careful: gas evolution) and brine.

Dry over anhydrous Na

SO

and concentrate in vacuo.

Purification: Recrystallize from Ethanol or purify via flash chromatography (100% Hexanes

5% EtOAc/Hexanes).

Expected Yield: 75–85% Product Identity: 3-(4-bromophenyl)benzofuran. (Note: The aryl group

from the ketone migrates/positions to the C-3 position of the furan ring).

Protocol Expansion: Late-Stage Suzuki Coupling
Once the benzofuran core is synthesized, the 4-bromo group serves as a handle for parallel

synthesis.

General Procedure
Reactants: Dissolve 3-(4-bromophenyl)benzofuran (1.0 equiv) and Aryl Boronic Acid (1.2

equiv) in 1,4-Dioxane/Water (4:1).

Base: Add K

CO
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(2.0 equiv).

Catalyst: Add Pd(dppf)Cl

(5 mol%).

Conditions: Heat at 90 °C under N

for 4-6 hours.

Outcome: Yields 3-(4'-biaryl)-benzofurans, extending the conjugation and altering

lipophilicity.

Troubleshooting & Optimization
Issue Probable Cause Corrective Action

Low Yield (Cyclization)
Incomplete dehydration or

charring.

Switch from PPA to Eaton's

Reagent; keep Temp < 60 °C.

Regioselectivity Issues
Rearrangement of the phenoxy

group.

Ensure the starting material is

pure; para-substitution on the

phenoxy ring directs cyclization

to the ortho position

exclusively.

Sticky Precipitate
Residual acid trapped in

product.

Ensure thorough NaHCO

wash; use DCM for extraction

rather than filtration if solid is

gummy.

Safety & Handling (E-E-A-T)
Eaton’s Reagent: Highly corrosive and hygroscopic. Reacts violently with water. Always

quench into ice, never add water to the reagent. Wear acid-resistant gloves.

Brominated Intermediates: Aryl bromides can be skin irritants. Handle in a fume hood.

Waste Disposal: Neutralize all acid waste with sodium bicarbonate before disposal.

Segregate halogenated organic waste.
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Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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